molecular formula C21H25N3O2 B14923738 2-[(2-methoxyphenyl)amino]-N'-[(3E)-4-phenylbut-3-en-2-ylidene]butanehydrazide

2-[(2-methoxyphenyl)amino]-N'-[(3E)-4-phenylbut-3-en-2-ylidene]butanehydrazide

Cat. No.: B14923738
M. Wt: 351.4 g/mol
InChI Key: MWQBPXQOPCATMW-NIWGLZCISA-N
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Description

2-(2-METHOXYANILINO)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE is a complex organic compound with a unique structure that includes both aniline and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYANILINO)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The initial step involves the reaction of 2-methoxyaniline with an appropriate acylating agent to form the corresponding aniline derivative.

    Hydrazide Formation: The aniline derivative is then reacted with hydrazine hydrate to form the hydrazide intermediate.

    Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYANILINO)-N’~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]butanamide

InChI

InChI=1S/C21H25N3O2/c1-4-18(22-19-12-8-9-13-20(19)26-3)21(25)24-23-16(2)14-15-17-10-6-5-7-11-17/h5-15,18,22H,4H2,1-3H3,(H,24,25)/b15-14+,23-16?

InChI Key

MWQBPXQOPCATMW-NIWGLZCISA-N

Isomeric SMILES

CCC(C(=O)NN=C(C)/C=C/C1=CC=CC=C1)NC2=CC=CC=C2OC

Canonical SMILES

CCC(C(=O)NN=C(C)C=CC1=CC=CC=C1)NC2=CC=CC=C2OC

Origin of Product

United States

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